molecular formula C16H11BrN4O2 B2564542 3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid CAS No. 882223-62-3

3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2564542
CAS No.: 882223-62-3
M. Wt: 371.194
InChI Key: ATTZVZMYZRNEFY-UHFFFAOYSA-N
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Description

3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Scientific Research Applications

3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. Subsequent steps include the introduction of the bromophenyl and dicyanoethenyl groups through various substitution reactions. The final step involves the addition of the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-1H-pyrazole: Lacks the dicyanoethenyl and propanoic acid groups.

    4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazole: Lacks the bromophenyl and propanoic acid groups.

    3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazole: Lacks the propanoic acid group.

Uniqueness

The uniqueness of 3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(4-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O2/c17-14-3-1-12(2-4-14)16-13(7-11(8-18)9-19)10-21(20-16)6-5-15(22)23/h1-4,7,10H,5-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTZVZMYZRNEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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